3,3-Bis(fluoromethyl)cyclobutan-1-amine
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Overview
Description
3,3-Bis(fluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C₆H₁₁F₂N and a molecular weight of 135.16 g/mol . It is characterized by the presence of two fluoromethyl groups attached to a cyclobutane ring, with an amine group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(fluoromethyl)cyclobutan-1-amine typically involves the cycloaddition of fluoromethyl-substituted alkenes. One common method is the [2+2] cycloaddition reaction, where a fluoromethyl-substituted alkene reacts with an amine under specific conditions to form the cyclobutane ring . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(fluoromethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.
Substitution: The fluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
3,3-Bis(fluoromethyl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Bis(fluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The fluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(fluoromethyl)cyclobutan-1-one: Similar structure but with a ketone group instead of an amine.
Cyclobutane derivatives: Various cyclobutane-containing compounds with different substituents and functional groups.
Uniqueness
3,3-Bis(fluoromethyl)cyclobutan-1-amine is unique due to the presence of two fluoromethyl groups, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H11F2N |
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Molecular Weight |
135.15 g/mol |
IUPAC Name |
3,3-bis(fluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H11F2N/c7-3-6(4-8)1-5(9)2-6/h5H,1-4,9H2 |
InChI Key |
RPLXIJDPVFRZRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CF)CF)N |
Origin of Product |
United States |
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